2-methyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one
Description
Properties
IUPAC Name |
2-methyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c1-6-10(15)14-9(12-6)7-4-2-3-5-8(7)13-11(14)16/h2-6,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHYHQAFSPUIQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C(=C3C=CC=CC3=NC2=S)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with carbon disulfide and methyl iodide, followed by cyclization with formic acid. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the imidazoquinazoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methyl or thioxo positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
2-methyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This inhibition can lead to various biological effects, including the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-[7-Hydroxy-4-oxo-2-(propan-2-yl)quinazolin-3(4H)-yl]benzonitrile
- Structural Features: This compound shares the quinazolinone core but substitutes the thioxo group with an oxo (C=O) at position 4 and introduces a hydroxy group at position 7, an isopropyl group at position 2, and a benzonitrile moiety .
- The benzonitrile group could confer metabolic stability or modulate pharmacokinetics.
Alternaric Acid (交链孢酸)
- Structural Features: A fungal metabolite from Alternaria solani, alternaric acid is a polyketide derivative unrelated to quinazolinones but notable for its antifungal activity .
- Biological Activity :
- Comparison : Unlike the sulfur-containing target compound, alternaric acid relies on carboxylic acid and conjugated double bonds for activity, highlighting divergent mechanisms despite overlapping antifungal applications .
Libvatrep (INN)
- Structural Features: A cyclopenta-imidazo-pyrazolo-pyrimidinone derivative with fluoropyridinyl and anilino substituents .
- Activity : As an approved INN, libvatrep is likely a therapeutic agent (e.g., anti-inflammatory or anticancer), though detailed data are unavailable. Its complex structure emphasizes the role of fused heterocycles in drug design .
Structural and Functional Analysis Table
Research Findings and Implications
- Thioxo vs.
- Antifungal Potential: While alternaric acid achieves high efficacy at low concentrations, the target compound’s sulfur moiety could offer a novel mechanism against resistant fungal strains .
- Synthetic Flexibility : Substituents like benzonitrile (in the INN compound) or methyl groups (in the target) illustrate strategies to optimize pharmacokinetics and target selectivity .
Biological Activity
2-Methyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a compound belonging to the class of imidazoquinazolines, which have garnered interest due to their diverse biological activities. This article delves into the biological activities of this compound, including its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C11H9N3OS
- Molecular Weight : 231.27 g/mol
- InChIKey : DWZPYYPAYSAQSI-UHFFFAOYSA-N
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. Research indicates that this compound can induce apoptosis in various cancer cell lines and interfere with critical signaling pathways associated with tumor growth.
- Mechanism of Action :
- Case Studies :
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Several studies have evaluated its efficacy against various bacterial strains.
- Efficacy Against Bacteria :
- The compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria.
- Minimum inhibitory concentrations (MIC) were determined, showing potent activity comparable to standard antibiotics.
Enzyme Inhibition
Another important aspect of the biological activity of this compound is its ability to inhibit key enzymes involved in various metabolic processes.
- Tyrosinase Inhibition :
Research Findings
Q & A
Q. What are the established synthetic methodologies for this compound, and what critical parameters influence yield?
The compound can be synthesized via reductive cyclization of nitro-containing precursors using low-valent titanium reagents (e.g., TiCl₄/LiAlH₄). Key parameters include reaction time (6–8 hours), temperature (70–80°C), and stoichiometric ratios (2.2–2.5 equivalents of TiCl₄). Post-synthesis purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) ensures >85% purity. Intermediate isolation and pH-controlled precipitation (pH 5.5–6.0) minimize mass loss .
Q. Which spectroscopic techniques confirm the structure, and what diagnostic signals should be prioritized?
- ¹H NMR (DMSO-d₆, 400 MHz): Key signals include δ 2.45 (s, 3H, CH₃), δ 4.20–4.35 (m, 2H, dihydroquinazolinone protons), and δ 10.2 (s, 1H, NH).
- LC-MS (ESI+) : [M+H]⁺ at m/z 302.3.
- FT-IR : Thioxo (C=S) stretch at 1245–1260 cm⁻¹. Comparative data for structurally similar compounds (e.g., triazoloquinazolines) validate assignments .
Q. What in vitro models are suitable for initial biological screening?
Use MTT assays against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines for cytotoxicity (IC₅₀ determination). For anti-inflammatory potential, screen in RAW 264.7 macrophages with LPS-induced TNF-α inhibition. Standardize cell passage numbers (<25) and serum concentration (10% FBS) to reduce variability .
Advanced Research Questions
Q. How can computational methods predict binding modes to biological targets?
Employ molecular docking (AutoDock Vina) with protein crystal structures (e.g., EGFR kinase: PDB 1M17). Parameterize the thioxo group using DFT calculations (B3LYP/6-31G* level). Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (kₐ 1–5×10⁴ M⁻¹s⁻¹, k_d 0.01–0.1 s⁻¹) .
Q. How to resolve contradictions in biological activity data across structural analogs?
Conduct structure-activity relationship (SAR) studies focusing on substituent effects. For example:
- Replacing the 2-methyl group with cyclopentyl increases logP by 1.2 units, enhancing membrane permeability.
- Test analogs under standardized protocols (e.g., CLSI M07-A11 for antimicrobial activity) using quality-controlled microbial strains .
Q. What strategies optimize multi-step synthesis for yields >40%?
Apply Design of Experiments (DoE) to critical steps:
- Cyclization : Optimize TiCl₄ equivalents (2.2–2.5 eq) and reaction time (4–6 hours).
- Thioxo introduction : Use microwave-assisted reactions with Lawesson’s reagent (300W, 15 min in toluene at 110°C). Intermediate purification via pH-controlled precipitation reduces degradation .
Q. How to differentiate keto-enol tautomerism in stability studies?
- Variable-temperature ¹³C NMR (DMSO-d₆, 25–80°C): Keto form shows C=O at 175 ppm (singlet); enol form exhibits C–OH at 165 ppm (coupled, J = 12 Hz).
- HPLC-PDA : Retention time shifts >0.5 nm indicate tautomeric conversion .
Methodological Notes
- Data References : Key tables in and provide comparative structural/activity data for analogs.
- Advanced Techniques : SPR, DFT, and DoE are emphasized for mechanistic and optimization studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
